Antibiofilm agent-2

Biofilm Inhibition Pseudomonas aeruginosa Quorum Sensing

Overcome P. aeruginosa biofilm resistance with a verified dual-action inhibitor that disrupts quorum sensing (QS) and competes with pyoverdine for iron. Unlike single-pathway agents, Antibiofilm agent-2 (Compound 4T) provides: - Biofilm inhibitory IC₅₀: 3.6 μM. - 200- to 1000-fold synergy with ciprofloxacin/tobramycin. - Validated chemical probe for SAR and combination therapy research. Ideal for cystic fibrosis lung infection models. Available for R&D procurement with verified specifications.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
Cat. No. B12374543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent-2
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2OCCCCCCC(=O)NO
InChIInChI=1S/C17H21NO5/c1-12-7-8-14-13(10-12)15(11-17(20)23-14)22-9-5-3-2-4-6-16(19)18-21/h7-8,10-11,21H,2-6,9H2,1H3,(H,18,19)
InChIKeyPFLRBYJFSPHZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiofilm agent-2: Baseline & Mechanism


Antibiofilm agent-2 (designated Compound 4T) is a synthetic coumarin-derivative biofilm inhibitor characterized by a dual-acting antibiofilm mechanism that targets both the quorum sensing (QS) system and iron homeostasis in Pseudomonas aeruginosa [1]. It is identified in a series of novel N-doped π-extended coumarins as the most potent biofilm antagonist, exhibiting a biofilm inhibitory IC₅₀ of 3.6 μM against P. aeruginosa and acting as an antibacterial synergist that substantially enhances the activity of co-administered antibiotics [1].

1
Dual-targeting compound for quorum sensing and iron homeostasis research in P. aeruginosa
2
Reported top-ranked biofilm inhibitor within synthesized coumarin series
3
Designed for antibiotic synergy screening and biofilm disruption pathway studies

Antibiofilm agent-2: Unique Advantages


Unlike many biofilm inhibitors that act solely on a single QS pathway or lack synergistic antibacterial activity, Antibiofilm agent-2 provides a validated dual-mechanism of action—simultaneously disrupting the QS system and competing with pyoverdine for iron chelation—which results in a synergistic antibacterial effect with conventional antibiotics that is not observed with structurally similar analogs [1][2]. This specific combination of mechanisms translates to a quantifiable 200–1000-fold enhancement of ciprofloxacin and tobramycin activity, a level of synergy not demonstrated by alternative QS inhibitors such as YXL-13 [2]. Generic substitution with a single-mechanism biofilm inhibitor would therefore forfeit this empirically verified synergistic benefit, limiting therapeutic or experimental efficacy.

Mechanism
Single-mechanism QS inhibitors may not replicate the reported iron-chelation synergy profile.
Scaffold
Structurally similar coumarin analogs may lack the dual QS/iron-targeting activity shown by 4T.
Synergy
Generic substitution with a single-target biofilm inhibitor may lose the combination antibiotic synergy endpoint.

Antibiofilm agent-2 vs. Analogs


Biofilm Inhibition Potency vs. YXL-13

Antibiofilm agent-2 (Compound 4T) demonstrates a numerically lower biofilm inhibitory IC₅₀ (3.6 μM) compared to the closely related QS inhibitor YXL-13 (IC₅₀ = 3.686 ± 0.5790 μM) in direct cross-study comparison. Both compounds were evaluated against P. aeruginosa PAO1 biofilm formation. [1][2]

Biofilm IC₅₀ vs. YXL-13
Cross-study comparable
Target (4T)3.6 μMYXL-133.686 ± 0.5790 μM
Comparable potency; scaffold differentiation context for QS research.
Crystal violet assay; supports alternative chemical probe selection.
Biofilm Inhibition Pseudomonas aeruginosa Quorum Sensing

Antibiotic Synergy vs. Monotherapy

Antibiofilm agent-2 demonstrates a unique, quantifiable synergistic effect when combined with ciprofloxacin or tobramycin, enhancing their antibacterial activity by 200- to 1000-fold compared to single-dose antibiotic treatment. This synergy is a direct consequence of its dual QS inhibition and iron-chelation mechanism. [1]

Antibiotic Synergy
Head-to-head
200–1000-fold enhancement
Reported combination synergy endpoint context with ciprofloxacin/tobramycin.
Planktonic and biofilm susceptibility assays.
Antibiotic Synergy Pseudomonas aeruginosa Combination Therapy

Dual Targeting: Iron Chelation & QS Inhibition

Antibiofilm agent-2 is validated to possess a dual mechanism of action: it inhibits the bacterial QS system and also acts as a potent iron chelator, directly competing with the P. aeruginosa siderophore pyoverdine. This dual activity induces an iron-deficient state in the bacteria, a mechanistic feature not shared by the single-target QS inhibitor YXL-13. [1][2]

Dual Mechanism
Class-level inference
QS inhibition + iron chelation
Reported dual-pathway engagement; contrasts with single-target QS inhibitor YXL-13.
Pyoverdine competition and QS reporter assays.
Iron Homeostasis Quorum Sensing Mechanism of Action

Most Potent Coumarin Derivative

Within the synthesized series of novel N-doped π-extended coumarin derivatives, Antibiofilm agent-2 (Compound 4T) was identified as the most effective biofilm inhibitor. The full SAR analysis in the primary publication indicates that 4T outperformed all other synthesized analogs in the series, establishing it as the lead compound for further development. [1]

Series Rank
Class-level inference
Lead compound (4T)
Reported top-ranked biofilm inhibitor in tested coumarin series.
SAR analysis; IC₅₀ 3.6 μM against P. aeruginosa.
Structure-Activity Relationship Coumarin Derivatives Lead Optimization

Antibiofilm agent-2 Applications


Synergistic Antibiotic Combination Development

Antibiofilm agent-2 is ideally suited as a chemical probe or lead compound for developing combination therapies against multidrug-resistant P. aeruginosa infections. Its unique ability to enhance the efficacy of ciprofloxacin and tobramycin by 200–1000-fold [1] makes it a critical tool for research programs focused on reducing antibiotic dosages, overcoming resistance, and improving treatment outcomes in biofilm-associated infections.

Dual-Pathway Biofilm Disruption Tool

Given its validated dual mechanism of action—targeting both QS systems and iron homeostasis through pyoverdine competition [1]—Antibiofilm agent-2 serves as an essential research tool for investigating the interplay between bacterial communication and nutrient acquisition in biofilm maintenance and virulence. It enables precise dissection of these pathways without the confounding variable of using multiple single-target inhibitors.

Coumarin SAR Reference Standard

As the most potent and well-characterized derivative from a novel series of N-doped π-extended coumarins [1], Antibiofilm agent-2 (Compound 4T) functions as a benchmark reference standard for structure-activity relationship (SAR) studies. It provides a validated chemical scaffold and potency baseline for medicinal chemists designing next-generation dual-acting antibiofilm agents.

Iron-Limitation Biofilm Model Component

Antibiofilm agent-2's specific and potent iron-chelating activity, which directly competes with the native siderophore pyoverdine [1], makes it a valuable component in in vitro biofilm models designed to study the effects of iron limitation. This application is distinct from conventional QS inhibitors and is particularly relevant for research into P. aeruginosa pathogenesis in iron-restricted environments like the cystic fibrosis lung.

Application
Selection Property
Validation Focus
Antibiotic Synergy Screening
Dual-action synergist profile
Reported synergy fold-change and resistance reversal endpoints
QS & Iron Homeostasis Mechanism Studies
Validated dual-target mechanism
Pyoverdine competition and QS reporter assays
Coumarin SAR Benchmarking
Series-leading biofilm inhibition
Comparative IC₅₀ and structure-activity analysis
Iron-Limited Biofilm Model
Iron-chelating activity
Iron-deficient state induction and siderophore competition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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